![molecular formula C24H17N3 B14181325 1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline CAS No. 862423-26-5](/img/structure/B14181325.png)
1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family This compound is known for its unique structural features, which include a pyrazole ring fused to a quinoline ring system, with phenyl groups at positions 1 and 3, and a vinyl group at position 6
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline typically involves a multi-step process. One common method is the Friedländer condensation, which involves the reaction of o-aminoacetophenone with 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one. The resulting intermediate is then subjected to further reactions to introduce the vinyl group at position 6 .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to streamline the process and make it more cost-effective .
化学反応の分析
Types of Reactions
1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
科学的研究の応用
1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to intramolecular charge transfer processes, which can be modulated by the presence of various cations and other chemical species . This makes it a valuable tool for sensing and detection applications.
類似化合物との比較
Similar Compounds
1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline: Lacks the vinyl group at position 6.
1,3-Diphenyl-6-methyl-1H-pyrazolo[3,4-b]quinoline: Contains a methyl group instead of a vinyl group at position 6.
1,3-Diphenyl-6-ethynyl-1H-pyrazolo[3,4-b]quinoline: Contains an ethynyl group at position 6.
Uniqueness
The vinyl group can participate in additional chemical reactions, such as polymerization and cross-coupling, expanding the compound’s utility in various fields .
特性
CAS番号 |
862423-26-5 |
|---|---|
分子式 |
C24H17N3 |
分子量 |
347.4 g/mol |
IUPAC名 |
6-ethenyl-1,3-diphenylpyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C24H17N3/c1-2-17-13-14-22-19(15-17)16-21-23(18-9-5-3-6-10-18)26-27(24(21)25-22)20-11-7-4-8-12-20/h2-16H,1H2 |
InChIキー |
ICCQWJKUAKCRKE-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC2=CC3=C(N=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


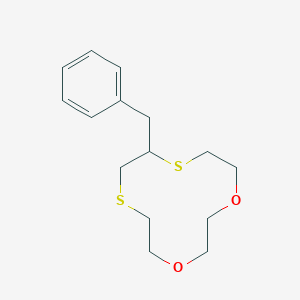
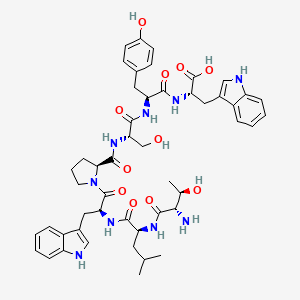

![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)


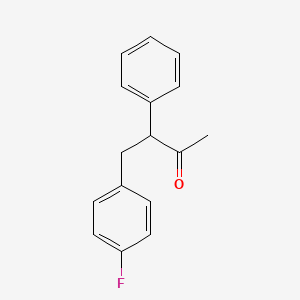


![L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-](/img/structure/B14181289.png)
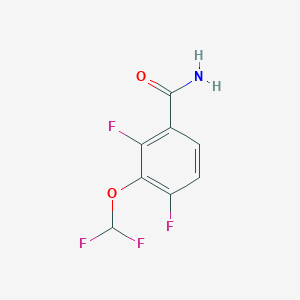
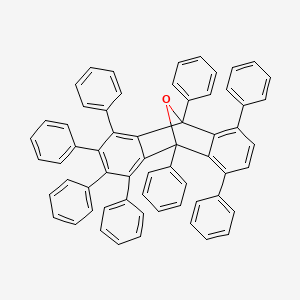
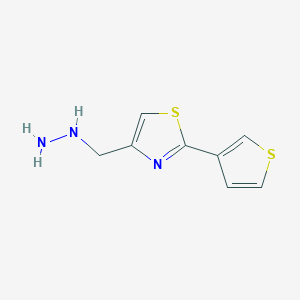
![1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14181315.png)
